molecular formula C26H25N3O3S B1678561 Pavinetant CAS No. 941690-55-7

Pavinetant

Número de catálogo B1678561
Número CAS: 941690-55-7
Peso molecular: 459.6 g/mol
Clave InChI: QYTBBBAHNIWFOD-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Pavinetant belongs to the class of organic compounds known as phenylquinolines . These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group . The IUPAC name for Pavinetant is 3-methanesulfonamido-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide .


Chemical Reactions Analysis

Pavinetant has been shown to interact with the neurokinin-1 receptor . It has a concentration–time curve similar to those of the anti-depressants, trazodone and fluoxetine . This drug also has an antagonist effect on the neurokinin-1 receptor .


Physical And Chemical Properties Analysis

Pavinetant has a molecular formula of C26H25N3O3S . Its average mass is 459.560 Da and its monoisotopic mass is 459.161652 Da . The calculated molecular properties are available for small molecules and natural products (not peptides). These properties were generated using the CDK toolkit .

Aplicaciones Científicas De Investigación

For thoroughness, I included insights from various papers that discuss other substances and their applications, which might indirectly inform our understanding of similar compounds like Pavinetant:

  • Cerebral Blood Flow Velocity Changes After Bovine Natural Surfactant Instillation :This study explores the effects of bovine natural surfactant (beractant) instillation on cerebral hemodynamics in preterm infants with respiratory distress syndrome (RDS). Although this does not directly relate to Pavinetant, the methodology and approach of studying drug effects on cerebral blood flow could be relevant to similar research on Pavinetant (Nuntnarumit et al., 2000).

  • Testing Percutaneous Arterial Closure Devices An Animal Model

    :This research uses an animal model to test the efficacy of percutaneous arterial closure devices (PACDs). The significance of using animal models for testing medical devices could offer insights into similar methodologies for testing drugs like Pavinetant (Ni et al., 2009).

  • Ambrisentan Therapy for Pulmonary Arterial Hypertension :This paper discusses the efficacy and safety of ambrisentan, an oral endothelin type A receptor-selective antagonist, in patients with pulmonary arterial hypertension. While this paper does not directly reference Pavinetant, the study of receptor-selective antagonists in a clinical setting can provide valuable context for similar research on Pavinetant (Galiè et al., 2005).

Safety And Hazards

Pavinetant is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .

Propiedades

IUPAC Name

3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTBBBAHNIWFOD-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10916204
Record name Pavinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10916204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pavinetant

CAS RN

941690-55-7
Record name 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941690-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pavinetant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941690557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pavinetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11692
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pavinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10916204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAVINETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U471ZVC5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pavinetant
Reactant of Route 2
Reactant of Route 2
Pavinetant
Reactant of Route 3
Pavinetant
Reactant of Route 4
Reactant of Route 4
Pavinetant
Reactant of Route 5
Pavinetant
Reactant of Route 6
Reactant of Route 6
Pavinetant

Citations

For This Compound
38
Citations
JA Barrero, AM González-Clavijo - Revista Colombiana de …, 2022 - revistas.unal.edu.co
… H-HT probability was found to be within a range of 0.62-0.90, with Pavinetant scoring the … and the highest for Pavinetant and SB-218.795. Data show that Pavinetant exhibits the greatest …
Number of citations: 7 revistas.unal.edu.co
CR McCartney - The Journal of Clinical Endocrinology & …, 2021 - academic.oup.com
… Similarly, 7 days of pavinetant (MLE4901) administration starting on cycle day 5 to 6 … To illustrate this point, pavinetant did not appear to alter LH and FSH concentrations as measured in …
Number of citations: 1 academic.oup.com
T Nakamura - page-meeting.org
Objectives: Model-based meta-analysis (MBMA) allows to compare the clinical outcomes with different drugs that have not been compared directly using published aggregate data from …
Number of citations: 2 www.page-meeting.org
H Depypere, C Lademacher, E Siddiqui… - Expert Opinion on …, 2021 - Taylor & Francis
… of pavinetant was … of pavinetant rather than a general class effect for NK3R antagonists [Citation83]. SJX-653 is an NK3R antagonist with a chemical structure similar to that of pavinetant …
Number of citations: 25 www.tandfonline.com
AR Genazzani, U Gaspard… - Expert Opinion on …, 2019 - Taylor & Francis
… that, compared with placebo, pavinetant significantly reduced the … Data also revealed that pavinetant was effective at improving … Although pavinetant seemed to be a very promising new …
Number of citations: 15 www.tandfonline.com
K Koysombat, P McGown, S Nyunt, A Abbara… - Best Practice & …, 2023 - Elsevier
… In 2017, a phase 2, proof-of-concept, randomised, double-blinded, placebo-controlled, crossover trial of an oral NK3R antagonist (MLE4901, Pavinetant) was conducted in 28 healthy …
Number of citations: 1 www.sciencedirect.com
AN Comninos, WS Dhillo - Cell, 2023 - cell.com
… Shortly thereafter, the first proof-of-concept study showed that blocking this pathway using NK3R antagonism (pavinetant) markedly reduces hot flash frequency and severity.…
Number of citations: 1 www.cell.com
S Lederman, FD Ottery, A Cano, N Santoro, M Shapiro… - The lancet, 2023 - thelancet.com
… Observed hepatic adverse events were proposed to be idiosyncratic and related to the chemical structure of pavinetant rather than a general class effect for NK3R antagonists. …
Number of citations: 47 www.thelancet.com
CR McCartney, RE Campbell… - Journal of …, 2022 - Wiley Online Library
… that the selective NK3R antagonist pavinetant (formerly MLE4901 … In another study of women with PCOS, 40 mg of pavinetant … , the clinical development of pavinetant was abandoned, at …
Number of citations: 16 onlinelibrary.wiley.com
DH Barlow - Menopause, 2023 - journals.lww.com
… These data come in the wake of already published phase II placebo controlled randomized clinical trials of other neurokinin-3 receptor antagonists; pavinetant under the designation …
Number of citations: 4 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.